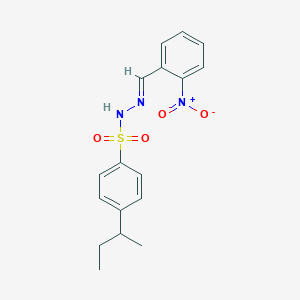![molecular formula C15H9Cl3N2OS B4703369 2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4703369.png)
2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole is not fully understood. However, it has been proposed that its inhibitory effects on enzymes are due to its ability to bind to the active site of the enzyme and prevent its activity. Additionally, its anticancer, antifungal, and antibacterial activities are thought to be due to its ability to disrupt cellular processes such as DNA synthesis and cell division.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects, which can reduce inflammation in the body. These properties make it a promising candidate for further research in the fields of neurodegenerative diseases and chronic inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole for lab experiments is its diverse range of biological activities. This makes it a valuable tool for studying various physiological processes and diseases. Additionally, its synthesis method has been optimized to yield high purity and high yields of the compound, making it readily available for research. However, one limitation of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole. One area of interest is its potential applications in drug discovery and development. Its diverse range of biological activities make it a promising candidate for the development of new therapeutics. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity. This will help to optimize its use in various experiments and ensure its safety for potential therapeutic use. Finally, research on its potential applications in the fields of neurodegenerative diseases and chronic inflammatory diseases is needed to fully explore its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-5-[(2,4-dichlorobenzyl)thio]-1,3,4-oxadiazole has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in various physiological processes and their inhibition can lead to therapeutic effects. Additionally, this compound has been shown to have anticancer, antifungal, and antibacterial activities. These properties make it a promising candidate for further research in the fields of drug discovery and development.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2OS/c16-10-6-5-9(13(18)7-10)8-22-15-20-19-14(21-15)11-3-1-2-4-12(11)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRBRMBXCDBYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyphenyl)-3-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4703286.png)
![2-[(4-chlorobenzylidene)amino]-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4703287.png)
![5-[(4-tert-butylphenoxy)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B4703291.png)
![1-[2-(4-ethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4703301.png)
![3-(2-furyl)-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4703309.png)
![1-ethyl-4-({[(2-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4703320.png)
![6-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4703322.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4703333.png)
![N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide](/img/structure/B4703337.png)
![3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4703349.png)

![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4703356.png)

![N-(5-bromo-2-pyridinyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4703381.png)